molecular formula C7H5Cl2FO B1376285 (2,6-Dichloro-3-fluorophenyl)methanol CAS No. 1227611-90-6

(2,6-Dichloro-3-fluorophenyl)methanol

Cat. No. B1376285
M. Wt: 195.01 g/mol
InChI Key: XRJNYTQWCHPNAQ-UHFFFAOYSA-N
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Patent
US08592448B2

Procedure details

To a solution of 2,6-Dichloro-3-fluorobenzoic acid (125 g, 0.59 mol) in THF (200 mL) was added BH3.THF (592 mL, 592 mmol, 1M solution in THF) dropwise at room temperature. The reaction mixture was heated to reflux for 12 h. The borane was quenched with methanol (200 mL) and the resulting solution was concentrated to dryness. The residue was again co-evaporated with methanol to remove most of the trimethylborate. To the residue was added aq. sodium carbonate (50 g in 500 mL). The mixture was cooled and a white fine precipitate was filtered off to give the title compound. 1H NMR (CDCl3, 300 MHz): δ=2.10 (t, 1H, J=6.9 Hz), 4.96 (d, 2H, J=6.9 Hz), 7.09 (dd, 1H, J=8.1, 9.0 Hz), 7.29 (dd, 1H, J=4.8, 9.0 Hz).
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
592 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([F:11])=[CH:9][CH:8]=[C:7]([Cl:12])[C:3]=1[C:4](O)=[O:5].B.C1COCC1>C1COCC1>[Cl:1][C:2]1[C:10]([F:11])=[CH:9][CH:8]=[C:7]([Cl:12])[C:3]=1[CH2:4][OH:5] |f:1.2|

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C(=CC=C1F)Cl
Name
Quantity
592 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The borane was quenched with methanol (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the resulting solution was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to remove most of the trimethylborate
ADDITION
Type
ADDITION
Details
To the residue was added aq. sodium carbonate (50 g in 500 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
a white fine precipitate was filtered off

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1F)Cl)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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